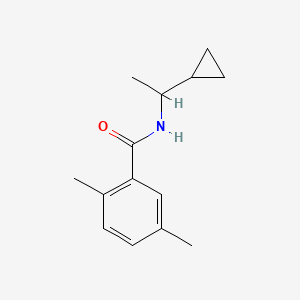
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone, also known as CDE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDE belongs to the class of compounds known as arylcyclohexylamines, which have been shown to have a range of pharmacological effects. In
Mecanismo De Acción
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone binds to the NMDA receptor in a manner similar to other arylcyclohexylamines. This binding results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the neuron. This reduction in calcium influx has been shown to have neuroprotective effects and may also improve learning and memory.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic applications. 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has also been shown to have analgesic effects, which may be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone is its high affinity for the NMDA receptor, which makes it a useful tool for studying the receptor's function. However, 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone's relatively low yield and limited availability may make it difficult to use in large-scale experiments. Additionally, the potential neurotoxicity of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone. One area of interest is the development of analogs of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone with improved pharmacological properties. Another potential direction is the investigation of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, research on the potential therapeutic applications of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone in the treatment of neurological disorders is ongoing and may lead to the development of new treatments for these conditions.
Métodos De Síntesis
The synthesis of 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone involves the reaction of cyclopentadiene with 3,5-dimethylpiperidin-1-ylacetyl chloride in the presence of a Lewis acid catalyst. This process results in the formation of the desired product, 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone, which can be purified using standard chromatographic techniques. The yield of this process is typically around 50%.
Aplicaciones Científicas De Investigación
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has a high affinity for the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. 2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-7-12(2)10-15(9-11)14(16)8-13-5-3-4-6-13/h3,5,11-13H,4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHKOKFAOVBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2CCC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)

![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)

![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)


![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)

